Trenbolone heptanoate
Description
Properties
Molecular Formula |
C25H34O3 |
|---|---|
Appearance |
Powder |
Origin of Product |
United States |
Advanced Synthesis and Chemical Derivatization Methodologies for Trenbolone Heptanoate
Stereoselective Synthetic Routes for Trenbolone (B1683226) Esters
The biological activity of trenbolone esters is intrinsically linked to their stereochemistry, particularly at the C17 position. Therefore, the development of stereoselective synthetic routes is of paramount importance to ensure the formation of the desired 17β-hydroxy configuration, which is essential for androgen receptor binding and subsequent anabolic effects.
The cornerstone of stereoselectivity in the synthesis of trenbolone esters lies in the reduction of the 17-keto group of the precursor, estra-4,9-diene-3,17-dione. This reduction must yield predominantly the 17β-hydroxy epimer.
Diastereoselective Reduction: The reduction of the 17-ketone is a critical step that dictates the stereochemistry of the final product. The choice of reducing agent plays a pivotal role in achieving high diastereoselectivity. While simple reducing agents like sodium borohydride (B1222165) can be used, they often result in a mixture of 17α and 17β epimers. To enhance the selectivity towards the desired 17β-isomer, sterically hindered reducing agents are often employed. These reagents approach the ketone from the less hindered α-face of the steroid, leading to the formation of the β-alcohol. An example of such a reagent is lithium tris-(R,S-1,2-dimethylpropyl)-borohydride, which has been shown to stereoselectively reduce 17-keto steroids to the corresponding 17β-hydroxy steroids. nih.gov
The general reaction for the diastereoselective reduction of the 17-keto group can be summarized as follows:
Starting Material: 3-protected-estra-4,9-diene-3,17-dione
Reducing Agent: Sterically hindered borohydride (e.g., Lithium tri-sec-butylborohydride)
Product: 3-protected-17β-hydroxy-estra-4,9-diene
The diastereomeric ratio is a critical parameter in this step and is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
In recent years, the use of chiral catalysts to induce stereoselectivity in steroid derivatization has gained significant attention. These catalysts can be either chemical or enzymatic in nature.
Enzymatic Catalysis: Lipases, a class of enzymes, have been extensively investigated for their ability to catalyze the stereoselective esterification and transesterification of alcohols. nih.govrsc.org In the context of trenbolone heptanoate (B1214049) synthesis, a lipase (B570770) could be employed to selectively acylate the 17β-hydroxyl group of a racemic or diastereomeric mixture of trenbolone precursors. This process, known as kinetic resolution, would result in the formation of the desired 17β-ester, leaving the unreacted 17α-alcohol. Lipases such as those from Candida antarctica have shown high efficiency and regioselectivity in the esterification of various alcohols. researchgate.net
A dynamic kinetic resolution (DKR) protocol, which combines a lipase for acylation with a catalyst for in-situ racemization of the unreacted alcohol, can theoretically provide the desired chiral ester in high yield and enantiomeric excess. organic-chemistry.org
Chemical Catalysis: Chiral chemical catalysts, such as those based on transition metals with chiral ligands, can also be employed to achieve stereoselective esterification. nih.gov While specific examples for trenbolone heptanoate are not widely reported, the principles of asymmetric catalysis are applicable. These catalysts create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.
Precursor Chemistry and Novel Reaction Pathways for this compound Formation
Reaction Conditions: The esterification can be achieved by reacting trenbolone with heptanoyl chloride or heptanoic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. google.com 4-Dimethylaminopyridine (DMAP) is often added as a co-catalyst to accelerate the reaction. google.com The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or toluene.
Optimization of the esterification process involves a careful study of several parameters:
| Parameter | Description | Typical Range/Value |
| Acylating Agent | Heptanoyl chloride or heptanoic anhydride | 1.1 - 1.5 equivalents |
| Base/Catalyst | Pyridine, Triethylamine, DMAP | Catalytic to stoichiometric amounts |
| Solvent | Dichloromethane, Toluene, Chloroform | Anhydrous conditions |
| Temperature | The reaction temperature is monitored to control the rate and minimize side reactions. | 0°C to room temperature |
| Reaction Time | Monitored by TLC or HPLC until completion. | 2 to 24 hours |
The use of dehydrating agents in combination with specific catalysts can also enhance the esterification yield by removing the water formed during the reaction when using heptanoic acid directly. nih.gov
Given the presence of two carbonyl groups in the starting material (estra-4,9-diene-3,17-dione), a key strategy in the synthesis of trenbolone is the selective protection of the 3-keto group while the 17-keto group is reduced. researchgate.netgoogle.com
Protection of the 3-Keto Group: The 3-keto group, being part of an α,β-unsaturated system, is more reactive towards certain reagents. It is commonly protected as a ketal, for example, by reacting the starting material with methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid to form a 3,3-dimethoxy ketal. researchgate.netevitachem.com This protecting group is stable under the basic or neutral conditions used for the reduction of the 17-keto group and the subsequent dehydrogenation step.
The deprotection of the ketal is typically achieved by treatment with a dilute acid, which regenerates the 3-keto group.
Dehydrogenation: A crucial transformation in the synthesis of the trenbolone core is the introduction of a double bond at the C11 position. This is typically achieved through a dehydrogenation reaction using a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemicalbook.comgoogleapis.com This reaction is carried out after the reduction of the 17-keto group and before the deprotection of the 3-keto group.
Characterization of Synthetic Intermediates and Final Products
The characterization of synthetic intermediates and the final this compound product is essential to confirm the structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the synthesis, assessing the purity of the intermediates and the final product, and determining the diastereomeric ratio after the reduction of the 17-keto group. chemicalbook.comnih.govjfda-online.com
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for the analysis of trenbolone and its esters, usually after derivatization to increase their volatility. washington.edu
Spectroscopic Methods:
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For trenbolone enanthate, the protonated molecule [M+H]⁺ is observed at m/z 383. nih.gov Characteristic fragment ions include m/z 271, corresponding to the trenbolone core after the loss of the heptanoate group, and a further fragment at m/z 253 due to the loss of a water molecule from the m/z 271 ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthetic intermediates and the final product. While specific NMR data for this compound is not readily available in the public domain, data for similar steroid esters like testosterone (B1683101) enanthate can provide valuable insights into the expected chemical shifts. nih.gov For instance, the signals corresponding to the heptanoate chain would be expected in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the ketone and the ester, and the C=C bonds of the triene system.
Spectroscopic Analysis in Synthetic Chemistry
In the synthesis of this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for monitoring the progress of chemical reactions. These techniques provide real-time, structurally rich information, allowing chemists to understand reaction mechanisms and kinetics, identify intermediates, and determine the endpoint of a reaction, thus ensuring the robustness of the synthesis process. europeanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-intrusive technique for tracking the transformation of reactants into products. By analyzing the chemical shifts, integration of signals, and coupling constants in the NMR spectrum, researchers can quantify the conversion of the starting material, Trenbolone, to its heptanoate ester. For instance, the disappearance of the proton signal associated with the 17β-hydroxyl group of Trenbolone and the appearance of new signals corresponding to the heptanoate ester group are clear indicators of reaction progression. Online NMR reaction monitoring can offer even more detailed insights by providing continuous data on the reaction kinetics. europeanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy complements NMR by providing information about the functional groups present in the reacting molecules. The esterification of Trenbolone to form this compound can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol in Trenbolone (around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band for the ester carbonyl group (typically around 1735 cm⁻¹). This change in the IR spectrum confirms the formation of the desired ester linkage. The complementarity of NMR and IR spectroscopy provides a comprehensive understanding of the chemical transformation. europeanpharmaceuticalreview.com
| Technique | Key Spectral Change | Starting Material (Trenbolone) Signal | Product (this compound) Signal |
|---|---|---|---|
| 1H NMR | Esterification at C17 | Disappearance of 17β-OH proton signal | Appearance of heptanoate methylene (B1212753) and methyl proton signals |
| IR Spectroscopy | Formation of ester carbonyl | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1735 cm⁻¹) |
Chromatographic Purity Assessment in Research Preparations
Following the synthesis of this compound, it is crucial to assess its purity. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the methods of choice for this purpose. jfda-online.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for separating and quantifying the components of a mixture. In the analysis of this compound, a reversed-phase HPLC method is commonly employed, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile, methanol, and water. jfda-online.com Detection is often performed using a UV detector at a specific wavelength, such as 340 nm, where the trenbolone chromophore exhibits strong absorbance. jfda-online.com This method allows for the separation of this compound from unreacted Trenbolone, as well as any synthetic by-products. A patent for an improved synthesis process of Trenbolone and Trenbolone Acetate (B1210297) reports achieving a purity of over 99.0% A/A by HPLC. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, particularly for identifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for definitive identification. GC-MS is often used to detect and quantify residual solvents and other volatile by-products from the synthesis. researchgate.net
| Technique | Principle | Typical Application in this compound Analysis |
|---|---|---|
| HPLC | Separation based on polarity | Quantification of this compound and separation from non-volatile impurities and starting materials. jfda-online.com |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities and synthetic by-products. researchgate.net |
Impurity Profiling and Control in Laboratory Synthesis of this compound
A critical aspect of synthetic chemistry is the identification and control of impurities, which can arise from side reactions or incomplete reactions.
Identification of Synthetic By-products
During the synthesis of this compound, various by-products can be formed. For instance, the reduction of Trenbolone can lead to the formation of trenbolone-diol isomers. nih.gov Additionally, dehydrogenated derivatives can also be obtained as by-products. nih.gov The reaction of Trenbolone with hypochlorite, for example, can result in a significant number of transformation by-products. nih.gov The identification of these by-products is crucial for optimizing the reaction conditions to minimize their formation. Techniques like LC-MS/MS and GC-MS are instrumental in elucidating the structures of these impurities. nih.gov
Strategies for Mitigating Undesired Isomer Formation
The stereochemistry of the steroid nucleus is critical for its biological activity. During the synthesis of steroids, the formation of undesired isomers is a common challenge. nih.gov Strategies to control stereochemistry often involve the use of stereoselective catalysts or reaction conditions. For example, in the synthesis of related steroids, the selective formation of a particular isomer can be influenced by the stability of reaction intermediates. nih.gov The choice of reagents and reaction conditions plays a pivotal role in directing the reaction towards the desired stereoisomer. For instance, in the synthesis of Trenbolone, the reduction of a ketone precursor can yield different isomers depending on the reducing agent and reaction conditions. Careful control of these parameters is essential to maximize the yield of the desired 17β-hydroxy isomer of Trenbolone before its esterification to this compound.
Sophisticated Analytical Methodologies for Detection and Quantification of Trenbolone Heptanoate and Its Metabolites in Research Matrices
Chromatographic Techniques for Complex Sample Analysis
Chromatography is essential for separating target analytes from interfering substances within a sample matrix before detection. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the physicochemical properties of the analytes, such as volatility and thermal stability. nih.govnih.gov For trenbolone (B1683226) and its metabolites, both techniques have been successfully applied, often in conjunction with tandem mass spectrometry (MS/MS) to achieve the necessary selectivity and sensitivity. uw.eduwashington.edu
Gas chromatography-mass spectrometry has historically been a primary tool for steroid analysis. However, its application to trenbolone is complicated by the low volatility and thermal instability of the target analytes. nih.govwada-ama.org These challenges necessitate a chemical modification step known as derivatization to make the compounds suitable for GC analysis. nih.govresearchgate.net Despite these hurdles, GC-MS/MS remains a powerful technique for the confirmatory analysis of trenbolone metabolites. uw.eduwashington.eduwaters.com The selectivity of MS/MS provides a much better signal-to-noise ratio compared to single quadrupole GC-MS, giving analysts greater confidence in the results. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Derivatization Strategies for Enhanced GC-MS Detection (e.g., MO-TMS derivatives)
To improve the gas chromatographic properties of trenbolone and its metabolites, derivatization is a critical sample preparation step. This process converts the polar functional groups of the steroids into less polar, more volatile, and more thermally stable derivatives. A common approach involves the formation of trimethylsilyl (B98337) (TMS) ethers. usda.gov
One effective derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like iodine (I₂) or trimethylsilylimidazole (TMSI). researchgate.netresearchgate.netdshs-koeln.de The use of MSTFA/I₂ has been shown to be particularly effective for trenbolone, which is known to be difficult to derivatize. waters.comdshs-koeln.de This derivatization allows for low detection limits in complex matrices. For instance, methods using MSTFA-I₂ derivatization have achieved detection levels of 0.5–1 ng/L for trenbolone metabolites in environmental water samples. washington.edu Another study reported a limit of detection of 2.5 ng/mL for 17β-trenbolone in urine using this method. dshs-koeln.de The process typically involves extracting the analytes, purifying the extract using solid-phase extraction (SPE), and then performing the derivatization reaction before injection into the GC-MS system. researchgate.netusda.gov
| Derivatization Strategy | Analyte | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Source |
| MSTFA/I₂ | 17β-trenbolone | Urine | 2.5 ng/mL | dshs-koeln.de |
| MSTFA/I₂ | Trenbolone Metabolites | Receiving Waters | 0.5-1 ng/L | washington.edu |
| BSTFA/TMSI (co-injection) | α-trenbolone, β-trenbolone | Bovine Tissue | 5 ppb (LOQ) | usda.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination and Metabolism Studies
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to determine the isotopic composition (e.g., ¹³C/¹²C) of a compound. This can help distinguish between endogenous steroids produced naturally by the body and chemically synthesized exogenous steroids.
In metabolism studies, IRMS is invaluable for tracing the fate of an administered compound. By administering a deuterium-labeled version of trenbolone, researchers can unambiguously identify all metabolites carrying the label. wada-ama.org In one such study, a single dose of 5-fold deuterated trenbolone was administered to a volunteer, and subsequent urine samples were analyzed. nih.govnih.gov The use of gas chromatography/thermal conversion/hydrogen isotope ratio mass spectrometry (GC-TC-IRMS) allowed for the comprehensive identification of metabolites. A significant increase in the ratio of mass-to-charge (m/z) 3 to m/z 2 in the chromatograms indicated the presence of deuterium-labeled metabolites derived from the administered trenbolone. nih.gov This approach, combined with high-resolution mass spectrometry, led to the identification of twenty previously uncharacterized trenbolone metabolites. nih.govwada-ama.org
Liquid chromatography-tandem mass spectrometry has become the method of choice for the detection of trenbolone and its metabolites in many research and anti-doping contexts. nih.govwada-ama.org This preference is due to the marginal gas chromatographic properties of these compounds and their excellent proton affinities, which make them well-suited for LC-MS analysis with electrospray ionization (ESI). nih.govresearchgate.net LC-MS-based methods avoid the need for derivatization, simplifying sample preparation and preventing the formation of artifacts that can complicate GC-MS analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for identifying unknown metabolites. By comparing the experimentally measured exact mass of a potential metabolite with a calculated elemental composition, researchers can determine its molecular formula with high confidence. nih.gov
In studies investigating trenbolone metabolism, LC coupled with ESI and HRMS has been instrumental. nih.govnih.gov Following the administration of deuterium-labeled trenbolone, HPLC fractions of urine samples were analyzed by LC-ESI-HRMS. nih.gov The mass-to-charge ratios of potential metabolites were predicted in silico and then searched for in the data from post-administration samples. nih.gov This strategy successfully identified twenty deuterium-labeled metabolites, including glucuronic acid and sulfo-conjugates, as well as diol and diketone derivatives of trenbolone. nih.govwada-ama.orgnih.gov This level of detailed metabolite discovery would be difficult to achieve with lower-resolution instrumentation.
Tandem Mass Spectrometry (MS/MS) for Targeted Screening and Confirmation
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for both screening and confirmation of target analytes. In a typical LC-MS/MS workflow, the first mass spectrometer (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺ of trenbolone), which is then fragmented in a collision cell. The second mass spectrometer (Q3) analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in analyte identification. nih.govsci-hub.ru
For trenbolone, diagnostic product ions obtained after collision-induced dissociation of the protonated molecule have been identified at m/z 227, 211, 199, and 198. nih.gov Monitoring these specific transitions allows for the development of robust and sensitive analytical methods. Validated LC-MS/MS methods for trenbolone and related compounds have demonstrated lower limits of detection in the range of 0.3–3 ng/mL in urine. nih.gov This sensitivity is essential for detecting the illicit use of trenbolone in sports drug testing and for monitoring its presence in environmental samples. nih.govuw.edu
| Technique | Analyte(s) | Key Parameters | Finding/Result | Source |
| LC-MS/MS | Trenbolone, Epitrenbolone, and related compounds | Precursor Ion -> Product Ions (m/z 271 -> 227, 211, 199, 198) | LOD: 0.3-3 ng/mL; Recovery: 72-105% | nih.gov |
| LC-HRMS/MS | Trenbolone Acetate (B1210297) Metabolites | N/A | Characterized novel dehydrogenation products. | uw.edu |
| LC-ESI-HRMS | Deuterated Trenbolone Metabolites | Parallel Reaction Monitoring (PRM) | Identified 20 metabolites, including diol and diketone derivatives. | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Analytical Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of trenbolone and its metabolites, offering robust separation capabilities. dshs-koeln.dejfda-online.com Due to the marginal gas chromatographic properties of these compounds, liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice. dshs-koeln.denih.gov
Research has established various HPLC methods, primarily utilizing reverse-phase columns. A common approach involves an Inertsil ODS-3V column with a mobile phase consisting of an acetonitrile, methanol (B129727), and water mixture (e.g., 50:10:40, v/v/v). jfda-online.comjfda-online.com Detection is typically performed using a UV detector set around 340 nm, as the maximum absorption for trenbolone acetate and its key metabolites (17β-trenbolone and 17α-trenbolone) occurs between 339.5 and 343.0 nm. jfda-online.com Another method employs a simple mobile phase of acetonitrile, water, and phosphoric acid with a reverse-phase Newcrom R1 column. sielc.com For mass spectrometry compatibility, phosphoric acid is typically replaced with formic acid. sielc.com Gradient optimization in HPLC is crucial to effectively separate isobaric analytes and matrix constituents from the target hormone molecules. nih.gov
| Column Type | Mobile Phase Composition | Detection Wavelength | Flow Rate | Reference |
|---|---|---|---|---|
| Inertsil ODS-3V | Acetonitrile/Methanol/H₂O (50:10:40, v/v) | UV 340 nm | 1 mL/min | jfda-online.comjfda-online.com |
| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | sielc.com |
| Short C1 Column (Reverse Phase) | Isocratic mobile phase of 27% ethanol | Photo-Diode Array | 1.0 mL/min | farmjournal.com |
Immunoanalytical Approaches in Research Settings
Immunoassays are frequently utilized as a primary screening tool for anabolic residues in various biological matrices. nih.gov These methods are valued for their high sensitivity, as well as their time and cost-effectiveness. nih.gov The fundamental principle involves a competitive binding reaction between the target analyte and a labeled version of the analyte for a limited number of specific antibody binding sites. nih.govusda.gov However, for forensic and doping control applications, positive results from immunoassays typically require confirmation by more complex instrumental techniques like chromatography coupled with mass spectrometry to ensure specificity and avoid false positives. nih.gov
Development of Enzyme Immunoassays (EIA) for Screening
Enzyme Immunoassays (EIA) have been successfully developed for screening trenbolone. nih.gov A common format is the competitive microtiter plate EIA. nih.gov In this setup, microtiter wells are coated with capture antibodies that bind to anti-trenbolone antibodies. usda.gov When a sample, an enzyme-conjugated trenbolone (tracer), and the specific anti-trenbolone antibodies are added, the trenbolone from the sample and the enzyme-conjugated trenbolone compete for the antibody binding sites. usda.gov After a washing step to remove unbound components, a substrate is added. The enzyme on the bound tracer converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of trenbolone in the sample. usda.gov
The development of these assays can involve 'bridge heterology', where the antibody is raised against one trenbolone derivative (e.g., 17β-trenbolone-hemisuccinate-BSA) and the enzyme tracer is a different derivative (e.g., 17α-trenbolone glucuronide-alkaline phosphatase), which can enhance assay sensitivity. nih.gov Such EIAs have demonstrated very low detection limits, with absolute detection limits of less than 1 pg and 50% relative binding at approximately 3 pg. nih.gov
Advanced Sample Preparation Techniques for Various Research Matrices
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest from complex biological matrices like urine, liver, and muscle tissue. jfda-online.comthermofisher.com This process often involves multiple steps, including extraction, clean-up, and, for conjugated metabolites, a hydrolysis step. jfda-online.comresearchgate.net The goal is to produce a clean extract that is compatible with the subsequent analytical instrument, thereby improving analytical results and extending the longevity of the system. thermofisher.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are standard procedures for isolating and cleaning up trenbolone and its metabolites from research samples. nih.govnih.gov
In LLE, solvents like methyl tert-butyl ether (MTBE) or tert-butylmethylether are used to extract the analytes from the aqueous sample matrix after enzymatic hydrolysis. nih.govusda.govresearchgate.net The process is often repeated to maximize recovery. usda.gov
SPE offers a more selective cleanup and is widely used. jfda-online.com C18 cartridges are commonly employed for this purpose. jfda-online.comnih.gov The process involves conditioning the cartridge (e.g., with methanol and water), loading the sample, washing away interferences (e.g., with a methanol/water mixture), and finally eluting the target analytes with a stronger solvent mixture (e.g., methanol/water 8/2, v/v). jfda-online.com Optimization of the wash and elution solvents is crucial for achieving high recovery and clean extracts. thermofisher.com For instance, a rapid method for bovine liver analysis utilized LLE with MTBE followed by an optimized SPE cleanup on silica (B1680970) cartridges, which significantly reduced sample preparation time. nih.gov
| Technique | Matrix | Key Reagents/Sorbents | Average Recovery | Reference |
|---|---|---|---|---|
| LLE & LC-MS/MS | Urine | Not specified | 72-105% | nih.gov |
| LLE & SPE | Bovine Liver | Methyl tert-butyl ether, Silica cartridges | Not specified | nih.gov |
| SPE (Bond Elut C18) | Bovine Muscle | Acetonitrile, n-hexane, Methanol/H₂O | 83.8-98.9% | jfda-online.comjfda-online.com |
| SPE (Bond Elut C18) | Bovine Liver | Acetonitrile, n-hexane, Methanol/H₂O | 82.6-95.7% | jfda-online.comjfda-online.com |
Enzymatic Hydrolysis for Conjugated Metabolites
In biological systems, trenbolone metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. nih.govfrontiersin.org These conjugated forms are not always directly detectable by methods like LC-MS/MS and must first be cleaved to release the free steroid. researchgate.net This is achieved through enzymatic hydrolysis. jfda-online.comresearchgate.net
The enzyme preparation from Helix pomatia, which contains both β-glucuronidase and arylsulfatase, is widely used for this purpose. usda.govresearchgate.net The sample is typically incubated with the enzyme solution in a buffered medium (e.g., sodium acetate buffer, pH 4.8-5.2) for a specific duration and temperature. nih.govusda.gov Research has shown that optimized conditions, such as incubation for 4 hours at 52°C, can effectively hydrolyze conjugated trenbolone metabolites prior to extraction and analysis. nih.gov Following hydrolysis, the liberated steroids can be extracted using LLE or SPE. frontiersin.org
Method Validation and Performance Characteristics in Research Contexts
The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for research purposes. vgnki.ru Key performance characteristics that are evaluated include specificity, lower limit of detection (LOD), recovery, and precision (intraday and interday). nih.gov
For an LC-MS/MS method analyzing trenbolone and related compounds, validation demonstrated lower limits of detection in the range of 0.3-3 ng/mL, recoveries between 72-105%, and intraday and interday precision of ≤20%. dshs-koeln.denih.gov Another HPLC method developed for bovine muscle and liver reported detection limits for trenbolone acetate and its metabolites as low as 0.5 ppb in muscle and 2 ppb in liver. jfda-online.comjfda-online.com The recovery rates for this method were high, ranging from 83.8% to 98.9% in muscle and 82.6% to 95.7% in liver, with coefficients of variation (CV) generally below 6.7%. jfda-online.comjfda-online.com A rapid LC-MS/MS method for bovine liver was validated in the range of 0.5–30 μg kg⁻¹, with a combined measurement uncertainty between 4% and 23%. nih.govvgnki.ru
| Methodology | Matrix | Parameter | Value | Reference |
|---|---|---|---|---|
| LC-MS/MS | Urine | LOD | 0.3-3 ng/mL | dshs-koeln.denih.gov |
| Recovery | 72-105% | dshs-koeln.denih.gov | ||
| Precision (Intraday & Interday) | ≤ 20% | dshs-koeln.denih.gov | ||
| HPLC-UV | Bovine Muscle | Recovery | 83.8-98.9% | jfda-online.comjfda-online.com |
| LOD | 0.5-1 ppb | jfda-online.comjfda-online.com | ||
| Bovine Liver | Recovery | 82.6-95.7% | jfda-online.comjfda-online.com | |
| LOD | 2-4 ppb | jfda-online.comjfda-online.com | ||
| LC-MS/MS | Bovine Liver | Validation Range | 0.5-30 μg/kg | nih.govvgnki.ru |
| Measurement Uncertainty | 4-23% | nih.govvgnki.ru |
Sensitivity, Specificity, and Reproducibility Studies
The validation of analytical methods is crucial to ensure reliable and accurate results. Key validation parameters include sensitivity (limits of detection and quantification), specificity (ability to differentiate the analyte from other substances), and reproducibility (precision of the method over time and between different analysts or laboratories).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the detection of trenbolone and its derivatives due to its high sensitivity and specificity. nih.gov A study validating an LC-MS/MS method for seven trenbolone-related compounds reported lower limits of detection (LOD) ranging from 0.3 to 3 ng/mL, with recoveries between 72% and 105%. nih.gov The intraday and interday precision for this method was found to be less than or equal to 20%. nih.gov Another LC-MS/MS method developed for various androgenic steroids, including trenbolone, in bovine urine demonstrated good linearity with correlation coefficients greater than 0.99. nih.gov This method showed repeatability below 20% and reproducibility not exceeding 25%, with decision limits (CCα) of 0.10 to 0.17 µg L⁻¹ and detection capabilities (CCβ) of 0.17 to 0.29 µg L⁻¹. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is also employed, though it can be complicated by the need for derivatization to improve the volatility and thermal stability of trenbolone. nih.govnih.gov Despite these challenges, GC-MS methods have been successfully validated. For instance, a GC-MS method for identifying trenbolone and epitrenbolone in muscle and liver tissue achieved a limit of detection of 0.5 parts-per-billion (ppb). researchsolutions.com Similarly, a GC-tandem mass spectrometry (GC-MS/MS) method for analyzing trenbolone metabolites in environmental water samples reported method detection levels of 0.5–1 ng/L. researchgate.net
High-performance thin-layer chromatography (HPTLC) offers another approach, particularly for screening purposes. A validated HPTLC method for several anabolic androgenic steroids, including a trenbolone ester, demonstrated a limit of detection in the range of 0.02 - 0.16 μ g/spot and a limit of quantification (LOQ) between 0.06 - 0.5 μ g/spot . nih.gov The precision of this method was acceptable, with a coefficient of variation (CV) under 20%. nih.gov
Validation Parameters of Analytical Methods for Trenbolone and its Metabolites
| Methodology | Matrix | Analyte(s) | Sensitivity (LOD/LOQ) | Precision (RSD/CV) | Recovery/Accuracy | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Urine | Trenbolone & related compounds | LOD: 0.3-3 ng/mL | ≤20% (Intra- & Interday) | 72-105% | nih.gov |
| LC-MS/MS | Bovine Urine | Trenbolone & other steroids | CCβ: 0.17-0.29 μg L⁻¹ | Repeatability <20%; Reproducibility <25% | 76.5-118.9% | nih.gov |
| LC-MS/MS | Airborne Particulate Matter | Trendione (B1210584), 17β-trenbolone, 17α-trenbolone | LOD: 3.27-4.87 ng/g | <15% | 68-117% | researchgate.net |
| GC-MS/MS | Environmental Water | 17α-trenbolone, 17β-trenbolone, trendione | LOD: 0.5-1 ng/L | Standard Deviation <10% | 80-120% | researchgate.netwashington.edu |
| GC-MS | Bovine Muscle & Liver | Trenbolone, Epitrenbolone | LOD: 0.5 ppb | Not Specified | Not Specified | researchsolutions.com |
| HPTLC | Dietary Supplement | Trenbolone enanthate & other steroids | LOD: 0.02-0.16 μg/spot; LOQ: 0.06-0.5 μg/spot | CV <20% | 94-114% | nih.gov |
Use of Internal Standards and Isotope Dilution for Quantification
To ensure the highest accuracy and precision in quantification, especially when dealing with complex matrices that can cause signal suppression or enhancement, internal standards are indispensable. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.
In the analysis of trenbolone, both structural analogues and stable isotope-labeled versions of the analyte are used as internal standards. For a GC-MS quantification method, 19-nortestosterone, a structural analogue, was chosen as the internal standard. researchsolutions.com However, the gold standard for quantification, particularly in mass spectrometry, is the use of stable isotope-labeled internal standards in a technique known as isotope dilution mass spectrometry (IDMS). This approach involves adding a known quantity of an isotopically enriched analyte (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N) to the sample before processing.
For the analysis of trenbolone metabolites, deuterated forms of trenbolone are commonly employed. For example, d3-17β-trenbolone has been used as an isotopic surrogate standard to improve the quantification of 17α-trenbolone, 17β-trenbolone, and trendione in environmental samples. researchgate.netwashington.edu This method helps to correct for analyte loss during sample preparation and for matrix effects during analysis. washington.edu In a comprehensive human metabolism study, 5-fold deuterated trenbolone (d5-trenbolone) was administered to a volunteer, and d5-trenbolone was also used as an internal standard for the analysis. nih.govnih.gov The use of such standards is critical for accurately tracking and quantifying metabolites, especially when identifying novel biotransformation products. nih.gov
The use of an appropriate internal standard is a key part of the validation process outlined by regulatory bodies. For instance, a confirmatory method for α- and β-trenbolone in bovine tissues by GC/ion-trap MS involves derivatization and analysis where the use of an internal standard would be essential for reliable quantification, even though a specific one is not named in the procedural abstract. usda.gov
Internal Standards Used in Trenbolone Analysis
| Internal Standard | Analytical Method | Analyte(s) | Matrix | Purpose | Reference |
|---|---|---|---|---|---|
| 19-Nortestosterone | GC-MS | Trenbolone | Bovine Tissue | Quantification (Structural Analogue) | researchsolutions.com |
| d3-17β-trenbolone | GC-MS/MS | 17α-trenbolone, 17β-trenbolone, trendione | Environmental Water & Soil | Isotope Dilution for Improved Quantification | researchgate.netwashington.edu |
| d5-trenbolone | GC-TC-IRMS & LC-ESI-HRMS | Trenbolone and its metabolites | Human Urine | Internal Standard for Metabolite Identification Study | nih.govnih.gov |
Molecular and Cellular Mechanisms of Action in Controlled Research Models
Androgen Receptor (AR) Binding Kinetics and Affinity Studies
The primary mechanism of action for trenbolone (B1683226) is its function as a potent agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-activated transcription factor.
In vitro competitive binding assays have consistently demonstrated that trenbolone exhibits a significantly higher binding affinity for the androgen receptor compared to testosterone (B1683101) and its potent metabolite, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov Studies using recombinant human androgen receptor have shown that the affinity of 17β-trenbolone is similar to that of DHT. nih.gov Another study reported that trenbolone's binding affinity for the AR is approximately three times that of testosterone. nih.gov This high affinity is a key determinant of its potent anabolic and androgenic effects. While specific kinetic data for trenbolone heptanoate (B1214049) is not extensively detailed in the literature, the active metabolite, trenbolone, is the molecule responsible for receptor interaction.
Comparative studies of various anabolic-androgenic steroids (AAS) have ranked their relative binding affinities (RBAs) for the AR in skeletal muscle and prostate tissue. In these assays, the synthetic androgen methyltrienolone (B1676529) (MT) is often used as a reference ligand due to its high affinity and stability. Consistently, 19-nortestosterone derivatives, the class to which trenbolone belongs, demonstrate strong binding to the AR. houstonmethodist.orgnih.gov
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor | Reference Compound | Tissue/System |
|---|---|---|---|
| 17β-Trenbolone | ~3x higher than Testosterone | Testosterone | General |
| 17β-Trenbolone | Similar to Dihydrotestosterone (DHT) | Dihydrotestosterone (DHT) | Recombinant human AR |
| 19-Nortestosterone (Nandrolone) | Higher than Testosterone | Testosterone | Rat skeletal muscle and prostate |
The structure of trenbolone, a 19-nor testosterone derivative, is characterized by the absence of a carbon atom at the 19th position and the presence of double bonds at carbons 9 and 11. wikipedia.org These modifications significantly increase its binding affinity for the AR and prevent its aromatization into estrogenic compounds. wikipedia.org
Esterification at the 17β-hydroxyl group, as seen in trenbolone heptanoate, is a common strategy to prolong the hormone's release from the site of administration and extend its elimination half-life. The heptanoate ester is cleaved by esterases in the body to release free trenbolone. This modification does not alter the intrinsic binding affinity of the parent molecule (trenbolone) for the androgen receptor. The primary role of the ester is to influence the pharmacokinetics of the drug, not its pharmacodynamics at the cellular level. Therefore, the structure-activity relationship concerning AR binding is primarily dictated by the trenbolone molecule itself.
Non-Genomic Actions of Trenbolone Derivatives in Cellular Models
Beyond the classical genomic pathway involving nuclear AR, androgens can elicit rapid cellular responses through non-genomic mechanisms. nih.govnih.gov These actions are initiated at the cell membrane or within the cytoplasm and occur too quickly to be explained by gene transcription and protein synthesis. nih.gov
Research in various cellular models has shown that androgens can activate key signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govnih.govacs.org These pathways are crucial regulators of cell proliferation, differentiation, and survival.
MAPK/ERK Pathway: Androgen treatment has been shown to rapidly phosphorylate and activate components of the MAPK cascade, such as extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov This activation can occur within minutes and is independent of gene transcription. karger.com Studies on bovine satellite cells have indicated that the proliferative effects of trenbolone acetate (B1210297) are mediated, in part, through the MAPK pathway. nih.govacs.org
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another critical mediator of androgen action. nih.gov Activation of this pathway is linked to increased protein synthesis and cell survival. wikipedia.orgqiagen.com In human prostate cancer cells, 17β-trenbolone has been shown to induce proliferation through the Akt/AR signaling pathway. researchgate.net Similarly, in bovine satellite cells, inhibitors of the PI3K pathway suppress trenbolone-stimulated proliferation, highlighting its importance. nih.govacs.org
While direct evidence for cAMP pathway activation by trenbolone is less established, androgens, in general, have been shown to modulate second messenger systems, and this remains an area of ongoing investigation. nih.gov
Modulation of Gene Expression Pathways in In Vitro Systems
The binding of trenbolone to the androgen receptor initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of specific target genes.
In controlled research models, trenbolone has been shown to differentially regulate the expression of a variety of androgen-responsive genes.
Anabolic Genes: Trenbolone treatment has been demonstrated to upregulate the expression of key anabolic genes. In rat skeletal muscle, both testosterone and trenbolone were found to elevate the expression of insulin-like growth factor-1 (IGF-1) and mechano-growth factor (MGF). nih.gov Increased IGF-1 mRNA expression in response to trenbolone acetate has also been observed in bovine satellite cell cultures. nih.govacs.org
Catabolic Genes: Conversely, trenbolone can suppress the expression of genes involved in muscle catabolism. In a rat model of orchiectomy-induced muscle atrophy, trenbolone treatment suppressed the expression of atrogenes, including Muscle RING-finger protein-1 (MuRF1) and atrogin-1, with a more pronounced effect on atrogin-1 compared to testosterone. nih.gov
Glucocorticoid Receptor (GR) Interaction: Trenbolone has been shown to interact with the glucocorticoid receptor. wikipedia.org Research indicates that trenbolone can suppress the expression of glucocorticoid receptor mRNA in skeletal muscle. nih.gov This is significant as glucocorticoids generally have catabolic effects on muscle tissue. By downregulating the GR, trenbolone may further contribute to a net anabolic environment. nih.govnih.gov
| Gene | Effect of Trenbolone | Cellular/Tissue Model | Associated Pathway/Function |
|---|---|---|---|
| IGF-1 (Insulin-like growth factor-1) | Upregulation | Rat skeletal muscle, Bovine satellite cells | Anabolism, cell proliferation (PI3K/Akt pathway) |
| MGF (Mechano-growth factor) | Upregulation | Rat skeletal muscle | Anabolism, muscle repair |
| MuRF1 (Muscle RING-finger protein-1) | Downregulation | Rat skeletal muscle | Catabolism, protein degradation |
| Atrogin-1 | Downregulation | Rat skeletal muscle | Catabolism, protein degradation |
| Glucocorticoid Receptor (GR) | Downregulation of mRNA | Rat skeletal muscle | Reduces catabolic signaling |
| Androgen Receptor (AR) | Upregulation | Cattle muscle-derived stem cells | Enhances androgen sensitivity |
Influence on Satellite Cell Activation and Myogenesis in Cell Culture
Trenbolone has been demonstrated to exert a significant influence on the activation of satellite cells and the process of myogenesis, which is the formation of muscular tissue. In vitro studies utilizing muscle-derived stem cells have provided substantial insight into these mechanisms.
Research conducted on bovine muscle-derived stem cells has shown that treatment with trenbolone promotes myogenic differentiation. researchgate.netnih.gov This is evidenced by an increased expression of key myogenic regulatory factors such as MyoD and a subsequent increase in myosin heavy chain, a critical protein component of muscle fibers. researchgate.net The pro-myogenic effects of trenbolone are largely mediated through the androgen receptor (AR). When the AR is blocked by an antagonist, the myogenic effects of trenbolone are significantly diminished, underscoring the receptor's pivotal role. researchgate.netnih.gov
The signaling pathway implicated in trenbolone-induced myogenesis involves the β-catenin signaling cascade. researchgate.netnih.gov Upon trenbolone treatment, an interaction between the androgen receptor and β-catenin is enhanced. researchgate.netnih.gov This leads to an increase in both cytoplasmic and nuclear levels of β-catenin, which in turn enhances its transcriptional activity, promoting the expression of genes that drive myogenesis. researchgate.netnih.gov Furthermore, some evidence suggests that trenbolone may also influence the polyamine biosynthetic pathway, which is involved in cell proliferation and differentiation, although the precise mechanisms are still under investigation. nih.gov
Interestingly, some studies have indicated that while trenbolone treatment in vivo can increase the DNA to protein ratio in muscle, direct application of trenbolone to satellite cells from untreated animals in vitro does not necessarily stimulate proliferation on its own. nih.gov However, satellite cells isolated from animals previously treated with trenbolone showed a greater response to growth factors, suggesting that trenbolone may sensitize these cells to other myogenic stimuli. nih.gov
Interactive Data Table: Effects of Trenbolone on Myogenic Markers in Cell Culture
| Marker | Effect of Trenbolone Treatment | Androgen Receptor Dependence | Reference |
| MyoD Expression | Increased | Yes | researchgate.net |
| Myosin Heavy Chain | Increased | Yes | researchgate.net |
| Myotube Formation | Increased | Yes | researchgate.net |
| β-catenin Levels | Increased (Cytoplasmic & Nuclear) | Yes | researchgate.netnih.gov |
Receptor Translocation and Co-activator/Co-repressor Interactions
The biological actions of trenbolone, like other androgens, are initiated by its binding to the intracellular androgen receptor. In its unbound state, the AR is predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). e-century.usnih.gov Upon binding of an agonist such as trenbolone, the AR undergoes a conformational change, leading to the dissociation of HSPs. e-century.us This conformational change is crucial for the subsequent nuclear translocation of the AR.
The activated trenbolone-AR complex then moves from the cytoplasm into the nucleus. e-century.usresearchgate.net This translocation is a critical step, as it allows the receptor to interact with specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. nih.gov
Once bound to the AREs, the transcriptional activity of the trenbolone-AR complex is modulated by the recruitment of a suite of co-regulator proteins, which can be broadly categorized as co-activators and co-repressors.
Co-activators: These proteins enhance the transcriptional activity of the AR. The unique conformation of the ligand-bound AR, particularly in its ligand-binding domain, creates a surface that facilitates the recruitment of co-activators. nih.gov These co-activators can possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more open chromatin structure that is conducive to transcription.
Co-repressors: Conversely, co-repressors inhibit the transcriptional activity of the AR. In some contexts, antagonist-bound or even some agonist-bound receptors can recruit co-repressors. These proteins can have histone deacetylase (HDAC) activity, which removes acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription.
While the general principles of AR translocation and co-regulator interaction are well-established, specific studies detailing the unique profile of co-activators and co-repressors recruited by the trenbolone-bound AR are limited. The specific conformation induced by trenbolone binding to the AR is thought to favor the recruitment of co-activators with FxxLF-like motifs, a characteristic that may contribute to its potent anabolic effects. nih.gov
Comparative Analysis of Receptor Selectivity of Trenbolone Esters across Steroid Receptors (e.g., AR, PR, GR, MR)
The physiological effects of trenbolone are determined not only by its interaction with the androgen receptor but also by its cross-reactivity with other steroid hormone receptors. A comparative analysis of its binding affinity for the androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) reveals a profile of a potent androgen with significant progestogenic activity and some interaction with the glucocorticoid receptor.
Androgen Receptor (AR): Trenbolone exhibits a very high binding affinity for the androgen receptor. researchgate.net Studies have shown its affinity to be similar to that of dihydrotestosterone (DHT), the most potent endogenous androgen, and significantly higher than that of testosterone. researchgate.netwikipedia.org This high affinity for the AR is a primary contributor to its strong anabolic and androgenic effects.
Progesterone Receptor (PR): Trenbolone also demonstrates a notable affinity for the progesterone receptor. nih.govresearchgate.netwikipedia.org Research has indicated that its binding affinity for the bovine progestin receptor is slightly higher than that of progesterone itself. nih.govresearchgate.net This progestogenic activity can contribute to some of its physiological effects.
Glucocorticoid Receptor (GR): Trenbolone has been shown to bind to the glucocorticoid receptor. wikipedia.org This interaction is thought to contribute to its anti-catabolic effects by inhibiting the action of catabolic glucocorticoid hormones like cortisol. wikipedia.org Some studies suggest that various androgens can competitively inhibit the binding of glucocorticoids to their receptors in muscle tissue.
Mineralocorticoid Receptor (MR): There is a lack of specific research detailing the binding affinity of trenbolone for the mineralocorticoid receptor. Generally, there is significant homology between the MR and other steroid receptors, and some cross-reactivity of various steroids has been observed. oup.comoup.comnih.govbioscientifica.com However, without direct competitive binding studies, the precise affinity of trenbolone for the MR remains to be elucidated.
Interactive Data Table: Relative Binding Affinity of Trenbolone for Steroid Receptors
| Receptor | Relative Binding Affinity of Trenbolone | Key Findings | Reference |
| Androgen Receptor (AR) | High (Similar to DHT) | Potent anabolic and androgenic effects. | researchgate.netwikipedia.org |
| Progesterone Receptor (PR) | High (Slightly > Progesterone) | Significant progestogenic activity. | nih.govresearchgate.netwikipedia.org |
| Glucocorticoid Receptor (GR) | Moderate | Potential for anti-catabolic effects. | wikipedia.org |
| Mineralocorticoid Receptor (MR) | Not well-characterized | Data is currently limited. |
Metabolism and Biotransformation Pathways in Research Models
Identification of Phase I and Phase II Metabolites in Animal Models and In Vitro Systems
Upon release from its ester conjugate, free trenbolone (B1683226) undergoes significant metabolic alteration. wikipedia.org The primary goals of this biotransformation are to increase the water solubility of the compound and facilitate its removal from the body. researchgate.net These processes are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. frontiersin.org
Phase I metabolism of trenbolone primarily involves hydroxylation and reduction reactions. frontiersin.org In vitro studies have identified several monohydroxylated metabolites as well as a trenbolone-diketone derivative. frontiersin.org The major metabolic pathways, however, show considerable differences between species such as rats and cattle. nih.gov
In the rat, the primary Phase I pathways are the oxidation of the 17β-hydroxyl group to a 17-keto group and hydroxylation at the 16α-position. nih.gov This results in three major metabolites:
17β-hydroxyestra-4,9,11-trien-3-one (unaltered trenbolone)
16α,17β-dihydroxyestra-4,9,11-trien-3-one
16α-hydroxyestra-4,9,11-trien-3,17-dione
In contrast, the primary metabolic pathway in heifers is the epimerization of the 17β-hydroxyl group, leading to the formation of 17α-hydroxyestra-4,9,11-trien-3-one (epitrenbolone) as the main metabolite. nih.gov This 17α-epimerization significantly reduces the biological potency of the compound. nih.gov
Other minor metabolites have been identified in both species, resulting from hydroxylation at the 1, 2, or 6β positions, or from the aromatization of the A ring. nih.gov Additionally, studies have successfully synthesized and identified trenbolone-diol, a reduced form of the steroid, and its dehydrogenated derivatives as metabolites. frontiersin.org
Phase I Metabolites of Trenbolone
| Metabolite | Metabolic Pathway | Research Model | Reference |
|---|---|---|---|
| 17α-trenbolone (Epitrenbolone) | 17-epimerization | Heifer, Steer | nih.govresearchgate.net |
| Trendione (B1210584) (estra-4,9,11-trien-3,17-dione) | Oxidation | Rat, Heifer | nih.gov |
| 16α,17β-dihydroxyestra-4,9,11-trien-3-one | Hydroxylation | Rat | nih.gov |
| 16α-hydroxyestra-4,9,11-trien-3,17-dione | Hydroxylation & Oxidation | Rat | nih.gov |
| Trenbolone-diol | Reduction | In vivo (Human) | frontiersin.orgwada-ama.org |
The initial and essential step in the metabolism of trenbolone heptanoate (B1214049) is ester hydrolysis. Plasma lipases cleave the heptanoate ester at the C17β position, releasing free trenbolone into circulation. wikipedia.orgdrugbank.com This process is designed to create a slow-release depot of the active hormone from the site of administration. nih.gov
Following Phase I transformations, trenbolone and its metabolites are conjugated with endogenous molecules in Phase II reactions to form more water-soluble products for excretion. wikipedia.orgfrontiersin.org The most prominent conjugation pathways are glucuronidation and sulfation. frontiersin.org Trenbolone, and particularly its epimer, epitrenbolone, are excreted in urine primarily as β-glucuronides and sulfates. wikipedia.orgfrontiersin.org Comprehensive elimination studies have identified a total of 20 Phase II metabolites, including well-characterized glucuronic acid and sulfate (B86663) conjugates. frontiersin.orgnih.gov In addition to these, cysteine conjugates of trenbolone have also been reported as relevant metabolites. frontiersin.orgnih.gov
Phase II Conjugates of Trenbolone
| Parent Compound | Conjugation Type | Reference |
|---|---|---|
| Trenbolone | Glucuronidation | wikipedia.orgfrontiersin.orgnih.gov |
| Epitrenbolone | Glucuronidation | wikipedia.orgfrontiersin.orgnih.gov |
| Trenbolone | Sulfation | wikipedia.orgfrontiersin.org |
| Epitrenbolone | Sulfation | frontiersin.org |
| Trenbolone | Cysteine Conjugation | frontiersin.orgnih.gov |
Role of Specific Enzyme Systems in Trenbolone Heptanoate Metabolism
The biotransformation of trenbolone is mediated by specific families of enzymes that are responsible for the oxidative and conjugative reactions observed in research models.
The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for catalyzing most Phase I metabolic reactions, including the hydroxylation of steroids. mdpi.comopenanesthesia.org The CYP3A subfamily, particularly CYP3A4 in humans, is known to be a key enzyme in steroid metabolism. nih.gov In vitro studies using recombinant human CYP enzymes have shown that CYP3A4 selectively catalyzes the 6β-hydroxylation of various anabolic steroids that share the 3-keto-4-ene structure present in trenbolone. nih.gov This suggests that the electronic effects of this structural moiety contribute to the selectivity within the active site of the CYP3A4 enzyme, making it a likely catalyst for trenbolone hydroxylation. nih.gov
Excretion Patterns and Elimination Kinetics in Research Animals
Following metabolic conversion, the water-soluble conjugates of trenbolone are rapidly eliminated from the body. nih.gov The primary routes of excretion are bile and urine. nih.govnih.gov Studies comparing rats and heifers found that bile was the major route of excretion in both species. nih.gov The distribution of residues is influenced by the rapid metabolic clearance, with the highest concentrations of metabolites found in bile, urine, and feces, and the lowest concentrations in muscle tissue. nih.gov
In steers, the primary excreted metabolite is 17α-trenbolone. researchgate.net The elimination kinetics can vary depending on the specific metabolite and the environmental conditions of the excreta. nih.gov In one study on steer excreta, conjugated steroids were found to degrade quickly into free steroids with a half-life of 0.6 to 1.0 day. nih.gov The primary metabolite, 17α-trenbolone, exhibited a longer half-life ranging from 5.1 to 9.5 days. nih.gov The elimination half-life of trenbolone administered as an acetate (B1210297) ester via injection is approximately 3 days, reflecting the slow release from the ester prodrug form. wikipedia.org
Microbial Biotransformation of Trenbolone Esters in Laboratory Settings
The biotransformation of trenbolone esters by microorganisms has been a subject of research, primarily focusing on the metabolites of trenbolone acetate in laboratory-based studies. These investigations, often utilizing microcosms with inocula from various environmental sources, have shed light on the metabolic pathways and the kinetics of these synthetic androgens.
In laboratory settings, the microbial degradation of trenbolone metabolites is influenced by environmental conditions such as the presence of oxygen. researchgate.net Under aerobic conditions, the degradation of steroids is primarily mediated by microbial activity. researchgate.net The primary metabolites of trenbolone acetate, 17α-trenbolone and 17β-trenbolone, along with their oxidation product, trendione, undergo interconversion and further degradation. washington.edunih.gov
Research using biologically active microcosms has demonstrated that the biotransformation of these metabolites is a dynamic process. washington.edu For instance, in microcosms inoculated with water from various sources and dosed with trenbolone acetate metabolites, kinetic analyses have determined the half-lives of these compounds. washington.edu These studies indicate that 17β-trenbolone, trendione, and 17α-trenbolone have varying persistence in aqueous systems under laboratory-controlled aerobic conditions. washington.edu
The transformation pathways often involve enzymatic processes such as dehydrogenation. washington.edu For example, the conversion between 17β-trenbolone and trendione is a key transformation step observed in these laboratory models. washington.edu High-resolution liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying novel transformation products, suggesting that microbial action leads to modifications of the trenbolone structure, such as the introduction of double bonds. washington.edu
The following table summarizes the findings from a laboratory microcosm study on the aerobic biotransformation of trenbolone acetate metabolites:
| Compound | Initial Concentration (ng/L) | Half-life at 20°C (days) | Major Transformation Products | Reference |
| 17β-Trenbolone | ~1400 | ~0.9 | Trendione | washington.edu |
| Trendione | ~1400 | ~1.3 | 17β-Trenbolone | washington.edu |
| 17α-Trenbolone | ~1400 | ~2.2 | Trendione, 17β-Trenbolone | washington.edu |
Further research has explored the biotransformation of trenbolone in vitro using preparations of human liver enzymes. dshs-koeln.de These studies have identified hydroxylated metabolites as products of phase-I metabolism. dshs-koeln.de For instance, one hydroxylated metabolite of trenbolone was detected. dshs-koeln.de Subsequent phase-II metabolic reactions resulted in the conjugation of both trenbolone and its hydroxylated metabolite, primarily through glucuronidation. dshs-koeln.de
The table below details the in vitro metabolic reactions of trenbolone observed in a laboratory setting using human hepatic enzymes.
| Parent Compound | Metabolic Reaction | Resulting Metabolites | Reference |
| Trenbolone | Phase-I (Hydroxylation) | Hydroxylated trenbolone | dshs-koeln.de |
| Trenbolone | Phase-II (Glucuronidation) | Trenbolone glucuronide | dshs-koeln.de |
| Hydroxylated trenbolone | Phase-II (Glucuronidation) | Hydroxylated trenbolone glucuronide | dshs-koeln.de |
It is important to note that while these laboratory studies provide valuable insights into the microbial and enzymatic transformation of trenbolone and its metabolites, the specific biotransformation pathways of this compound by microbial communities have not been as extensively detailed in the available scientific literature as those of trenbolone acetate. The ester chain of this compound is expected to be cleaved by microbial esterases, releasing free trenbolone, which would then likely follow similar degradation pathways as observed for the metabolites of trenbolone acetate.
Environmental Fate and Ecotoxicological Research Using Trenbolone As a Model Androgen
Persistence and Degradation Pathways in Aquatic and Terrestrial Matrices
The environmental persistence of trenbolone (B1683226), primarily its metabolites 17α-trenbolone, 17β-trenbolone, and trendione (B1210584), is a significant area of ecotoxicological research. These compounds enter aquatic and terrestrial systems mainly through runoff from livestock feedlots where trenbolone acetate (B1210297) is used as a growth promoter. nih.govnih.gov Once in the environment, their fate is governed by a combination of sorption to soil and sediment, as well as degradation through biotic and abiotic processes.
Sorption is dependent on the soil's organic carbon content and varies between the different isomers. purdue.edu The affinity for solids is generally greater for 17β-trenbolone compared to 17α-trenbolone, suggesting the 17β isomer is less mobile in soils. nih.gov Studies have shown that 17α-trenbolone is the most abundant and persistent metabolite in various environmental matrices, including liquid manure, soil, and feedlot runoff. nih.govpurdue.eduresearchgate.net In liquid manure, the half-life of 17α-trenbolone has been reported to be as long as 267 days. nih.govcofc.edu In soil, trenbolone was detectable for up to eight weeks after the application of manure. nih.govcofc.edu
Degradation rates are influenced by environmental conditions such as temperature and moisture. nih.gov Under optimal aerobic conditions in laboratory settings (e.g., 22°C and favorable moisture), both 17α- and 17β-trenbolone can degrade to trendione within hours to half a day. purdue.edunih.gov However, degradation rates decrease significantly with lower temperatures and reduced water availability. nih.govresearchgate.net For instance, at 5°C, half-lives for the trenbolone isomers increase to 2-3 days, while the half-life for trendione approaches 10 days, indicating its greater persistence. nih.gov
Half-life of Trenbolone Metabolites in Different Environmental Conditions
| Compound | Matrix/Condition | Half-life (t½) | Source |
|---|---|---|---|
| 17α-trenbolone | Liquid Manure | 267 days | nih.govcofc.edu |
| 17α/β-trenbolone | Agricultural Soil (Optimal Conditions) | Hours to 0.5 days | purdue.eduacs.org |
| Trendione | Agricultural Soil (Optimal Conditions) | 1 to 4 days | acs.org |
| 17α/β-trenbolone | Agricultural Soil (5°C) | 2 to 3 days | nih.gov |
| Trendione | Agricultural Soil (5°C) | Approaches 10 days | nih.gov |
Photolytic Degradation and Regeneration Mechanisms
Sunlight plays a crucial role in the transformation of trenbolone metabolites in aquatic environments. Photolysis of 17α-trenbolone and 17β-trenbolone in simulated sunlight leads to the formation of photohydrates. acs.orguw.edu This process involves the addition of water to the trenbolone molecule, creating products such as 5-OH-TBOH and 12-OH-TBOH. acs.orgacs.org The stability of these photoproducts is pH-dependent. acs.orgacs.org
A significant finding in trenbolone research is the phenomenon of nocturnal regeneration. researchgate.netwikipedia.org Studies have demonstrated that phototransformation is not a permanent removal pathway. researchgate.net Under dark conditions, some of the photoproducts can revert to the parent trenbolone metabolites. researchgate.net This reversible process suggests that the environmental persistence of these hormonally active compounds may be greater than previously estimated, as they can be regenerated at night, leading to a diurnal cycle of concentration. wikipedia.org The propensity for this reversion is greater for 17α-trenbolone than for 17β-trenbolone. acs.orguw.edu
Microbial Degradation and Biotransformation in Environmental Systems
Microbial activity is a primary driver of trenbolone degradation in soil and water-sediment systems. acs.org Aerobic microbial processes convert both 17α- and 17β-trenbolone into trendione. purdue.eduacs.org This biotransformation is rapid under favorable temperature and moisture conditions. purdue.edunih.gov Trendione generally persists longer in the environment than its parent isomers. purdue.edunih.govacs.org
Interconversion between the trenbolone metabolites is a key aspect of their biotransformation. washington.edu Studies in aerobic water-sediment systems show that 17α-trenbolone can be converted to both trendione and 17β-trenbolone, with these transformations occurring principally in the sediment phase. washington.edunih.gov A small amount of trendione and the 17α-isomer can also convert back to the more biologically potent 17β-trenbolone. purdue.eduacs.org In autoclaved (sterilized) soils, the degradation of trenbolone isomers is not observed, confirming that these transformations are biologically mediated. acs.orgwashington.edu The total system disappearance time (DT50) for all trenbolone residues (17α-trenbolone + 17β-trenbolone + trendione) in water-sediment systems has been measured to be between 34.7 and 53.3 days. nih.gov
Detection and Quantification in Environmental Samples (e.g., water, soil, effluent)
The detection of trenbolone metabolites in environmental samples is challenging due to their low concentrations (typically in the nanogram per liter range) and the complexity of the matrices like water, soil, and manure. nih.govwashington.edunih.gov Various analytical methods have been developed to extract, clean up, and quantify these compounds. A common procedure involves solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by instrumental analysis. nih.gov
Metabolites of trenbolone acetate, including 17α-trenbolone, 17β-trenbolone, and trendione, have been detected in surface waters, runoff, and soils associated with livestock operations. nih.govwashington.edu For instance, in runoff from a commercial confined animal feeding operation (CAFO), 17β-trenbolone and trendione were detected at concentrations of 31 and 52 ng/L, respectively. washington.edunih.gov In surface soils from a similar facility, 17α-trenbolone was found at concentrations between 4 and 6 ng/g dry weight. washington.edunih.gov Another study measuring feedlot discharge found 17α-trenbolone in six of nine samples, with concentrations ranging up to approximately 120 ng/L, while 17β-trenbolone was detected in two samples at about 10 and 20 ng/L. nih.gov
Detected Concentrations of Trenbolone Metabolites in Environmental Samples
| Compound | Sample Matrix | Concentration | Source |
|---|---|---|---|
| 17β-trenbolone | CAFO Storm Water Runoff | 31 ng/L | washington.edunih.gov |
| Trendione | CAFO Storm Water Runoff | 52 ng/L | washington.edunih.gov |
| 17α-trenbolone | CAFO Surface Soil | 4 - 6 ng/g (dry weight) | washington.edunih.gov |
| 17α-trenbolone | Feedlot Discharge | <10 - 120 ng/L | nih.gov |
| 17β-trenbolone | Feedlot Discharge | 10 - 20 ng/L | nih.gov |
Method Development for Trace Analysis in Complex Environmental Matrices
To achieve the low detection limits required for environmental monitoring, sensitive analytical methods have been developed, most notably those using gas chromatography-tandem mass spectrometry (GC/MS/MS). washington.edunih.gov One such method involves derivatization with N-methyl-N-(trimethylsilyl)trifluoro-acetamide-iodine (MSTFA-I2) to improve the chromatographic behavior and sensitivity for trenbolone metabolites. washington.edunih.govresearchgate.net This approach has achieved method detection limits of 0.5–1 ng/L for trenbolone metabolites in water. washington.edunih.govresearchgate.net
Key aspects of successful method development for trace analysis include efficient sample cleanup to reduce matrix interference, for which Florisil is often used. washington.edunih.gov The use of isotope dilution, for example by adding a deuterated internal standard like d3-17β-trenbolone, is also critical for accurate quantification by correcting for losses during sample preparation and analysis. washington.edunih.govresearchgate.net Other analytical techniques employed include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzyme-linked immunosorbent assays (ELISA). nih.govnih.govusda.gov
Ecotoxicological Studies on Non-Mammalian Vertebrate Species
The potent androgenic activity of trenbolone metabolites raises significant concerns about their impact on non-mammalian vertebrates, particularly aquatic species. nih.govnih.gov Fish are especially vulnerable to exposure through contaminated surface waters. nih.gov Research has shown that exposure to environmentally relevant concentrations of 17β-trenbolone, often in the low nanogram per liter range, can cause a variety of adverse effects. nih.govnih.gov These impacts range from molecular-level changes in gene expression to organism-level effects on growth, development, and reproduction. nih.govnih.gov
Studies on fish have documented increased growth and body weight, consistent with the anabolic nature of trenbolone. nih.gov For example, adult female fathead minnows exposed to 17β-trenbolone showed a concentration-dependent weight increase. nih.gov Behavioral changes have also been observed; trenbolone exposure can make fish bolder, more exploratory, and less reactive to predator threats, which could have significant ecological consequences. nih.govsquarespace.com
Androgen Receptor Agonism and Endocrine Disruption in Aquatic Organisms (e.g., Fish)
The primary mechanism of trenbolone's toxicity is its function as a potent androgen receptor (AR) agonist. nih.govnih.gov Metabolites like 17β-trenbolone bind with high affinity to the AR in fish, triggering inappropriate androgenic responses that disrupt the endocrine system. nih.govnih.govnih.gov This endocrine disruption manifests in several ways.
Short-term exposure of fish to ng/L concentrations of 17β-trenbolone can alter sex steroid metabolism and impact gonadal development. nih.govnih.gov One of the most dramatic effects is the masculinization of female fish. nih.govnih.gov Longer-term exposures during critical developmental periods, such as sexual differentiation, can severely skew sex ratios towards males. nih.govnih.govresearchgate.net In adult fish, exposure can lead to reduced fertility and fecundity. nih.govnih.gov For example, adult male fathead minnows exposed to 17β-trenbolone exhibited testes with expanded, sperm-filled lumens and a thinned germinal epithelium. nih.gov These findings highlight the potential for trenbolone to adversely affect the reproductive success and population stability of sensitive aquatic species at concentrations found in the environment. nih.govnih.gov
Effects on Reproductive Physiology and Behavior in Model Organisms
Trenbolone, due to its potent androgenic activity, has been extensively used as a model androgen in ecotoxicological research to understand the impact of such compounds on aquatic life. nih.gov Research has focused on its effects on the reproductive physiology and behavior of various model organisms, particularly fish and amphibians.
Fish:
Studies on fish have revealed significant impacts on reproductive endpoints. For instance, in the fathead minnow (Pimephales promelas), exposure to 17α-trenbolone at concentrations of 120 ng/L resulted in adverse effects on fecundity. nih.gov In contrast, the medaka (Oryzias latipes) showed no adverse effects on survival and fecundity at concentrations up to 110 ng/L of 17β-trenbolone. nih.gov Research on the guppy (Poecilia reticulata) has shown that trenbolone acetate is effective in inducing masculinization. medigraphic.com Furthermore, exposure to 17β-trenbolone has been observed to increase boldness behavior in eastern mosquitofish (Gambusia holbrooki). nih.gov At a concentration of 3.0 ± 0.2 ng/L, trenbolone-exposed mosquitofish explored a maze faster than control fish at 20°C. nih.gov A study on adult female fathead minnows exposed to 17β-trenbolone for 21 days showed a concentration-dependent increase in weight, highlighting its anabolic effects. nih.gov
Amphibians:
In amphibians, research has also indicated effects on reproductive development. Studies on Xenopus tropicalis have shown that exposure to 17β-trenbolone can lead to a higher male-to-female ratio. nih.gov Research on Xenopus laevis, the African clawed frog, has demonstrated impacts on gonad histomorphology. nih.gov In amphibians, androgens like testosterone (B1683101) are known to be crucial for reproductive behaviors such as amplectic clasping and advertisement calls. oup.com
Interactive Table of Research Findings on Reproductive Effects
| Model Organism | Compound | Concentration | Observed Effect | Citation |
| Fathead Minnow (Pimephales promelas) | 17α-trenbolone | 120 ng/L | Adverse effects on fecundity | nih.gov |
| Medaka (Oryzias latipes) | 17β-trenbolone | >110 ng/L | No adverse effects on survival and fecundity | nih.gov |
| Guppy (Poecilia reticulata) | Trenbolone Acetate | 300 mg/kg feed | Effective in inducing masculinization | medigraphic.com |
| Eastern Mosquitofish (Gambusia holbrooki) | 17β-trenbolone | 3.0 ± 0.2 ng/L | Increased boldness and faster maze exploration at 20°C | nih.gov |
| Fathead Minnow (Pimephales promelas) | 17β-trenbolone | Not specified | Concentration-dependent increase in weight of adult females | nih.gov |
| Xenopus tropicalis | 17β-trenbolone | Not specified | Higher male-to-female ratio | nih.gov |
| Xenopus laevis | 17β-trenbolone | Not specified | Impacts on gonad histomorphology | nih.gov |
Long-term Environmental Monitoring Research Methodologies
The long-term environmental monitoring of trenbolone and its metabolites is crucial for understanding their persistence and potential ecological impact. Various analytical methodologies have been developed and utilized for their detection in different environmental matrices.
Sample Preparation and Extraction:
For water samples, solid-phase extraction (SPE) is a common method for concentrating the analytes. nih.gov In a typical procedure, a liter of filtered water is passed through a conditioned SPE column, which is then rinsed and dried before the analytes are eluted with a solvent like methanol (B129727). nih.gov For soil and manure samples, solvent extraction, often assisted by sonication, is used to extract the compounds. researchgate.net
Analytical Techniques:
Several advanced analytical techniques are employed for the quantification of trenbolone metabolites at low concentrations.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and specific method for detecting trenbolone metabolites. washington.edunih.gov Derivatization, for example, using N-methyl-N-(trimethylsilyl)trifluoro-acetamide-iodine (MSTFA-I2), is often necessary to improve the volatility and thermal stability of the analytes for GC analysis. washington.eduresearchgate.netnih.gov This method can achieve detection limits in the range of 0.5-1 ng/L for trenbolone metabolites in water. washington.eduresearchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS methods are also utilized for the analysis of trenbolone and its metabolites. researchgate.net These methods can sometimes be more direct as they may not require derivatization, but care must be taken with solvent choices during sample processing. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can also be used for the quantification of trenbolone metabolites. nih.gov It has been used to measure 17α- and 17β-trenbolone in water samples with detection limits around 4 ng/L. nih.gov
Enzyme Immunoassay (EIA): Sensitive enzyme immunoassays have been used for the quantification of trenbolone residues in environmental samples like manure and soil, with validation by mass spectrometry methods. nih.govcofc.edu
Environmental Persistence and Fate Studies:
Research on the environmental fate of trenbolone has revealed its persistence. Studies have shown that trenbolone has a long half-life in liquid manure, with one study reporting a half-life of 267 days for the 17α-isomer. nih.govcofc.edu In soil, trenbolone was traceable for up to 8 weeks after fertilization with manure from treated cattle. nih.govcofc.edu Interestingly, some research has indicated that trenbolone metabolites can partially regenerate after being broken down by sunlight, a process that could prolong their presence in the environment. wikipedia.orgsciencedaily.comunr.eduuiowa.edu
Interactive Table of Monitoring Methodologies
| Analytical Method | Matrix | Sample Preparation | Derivatization | Detection Limit | Citation |
| GC-MS/MS | Water, Soil | Solid-Phase Extraction, Solvent Extraction | MSTFA-I2 | 0.5-1 ng/L (water) | washington.eduresearchgate.netnih.gov |
| LC-MS/MS | Water, Soil | Not specified | Not always required | Not specified | researchgate.net |
| HPLC with Fluorescence Detection | Water | Solid-Phase Extraction | Not specified | ~4 ng/L | nih.gov |
| Enzyme Immunoassay (EIA) | Manure, Soil | Extraction, Solid-Phase Extraction, HPLC cleanup | Not applicable | Not specified | nih.govcofc.edu |
Computational and Theoretical Approaches in Trenbolone Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Androgenic Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com In the context of trenbolone (B1683226) and other androgens, QSAR models are employed to predict their androgenic potency based on specific molecular features or descriptors. nih.govnih.gov These models are crucial for understanding why trenbolone exhibits such high affinity for the androgen receptor and for designing new compounds with desired activity profiles. nih.gov
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. wikipedia.org For anabolic-androgenic steroids, QSAR studies have shown that electronic properties are significantly related to biological activity. nih.gov Key molecular descriptors identified in these studies include:
Energy of the Highest Occupied Molecular Orbital (HOMO): Relates to the electron-donating ability of the molecule.
Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap: A smaller gap often correlates with higher reactivity. nih.gov
Dipole Moment: Influences how the molecule orients itself and interacts with the receptor. nih.gov
Net Atomic Charges: The distribution of charge on specific atoms within the steroid nucleus is critical for receptor binding. nih.gov
These descriptors are calculated using computational chemistry methods and then correlated with experimentally determined androgenic potencies through statistical techniques like multi-linear regression analysis. nih.govmdpi.com The resulting mathematical equations can then be used to predict the activity of new, structurally similar compounds, aiding in the identification of potent anabolic-androgenic steroids. nih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Androgenic Steroids
| Descriptor Type | Specific Descriptor | Relevance to Androgenic Potency |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and the ease of electronic excitation, influencing receptor interaction. nih.gov |
| Total Dipole Moment | Affects the molecule's orientation and electrostatic interactions within the receptor's binding pocket. nih.gov | |
| Net Atomic Charges | Determines key electrostatic interactions with amino acid residues in the androgen receptor. nih.gov | |
| 3D Structural | Steric Fields (CoMFA) | Defines the required shape and size for optimal fit within the receptor's ligand-binding domain. nih.gov |
| Electrostatic Fields (CoMFA) | Maps the electrostatic potential around the molecule, identifying regions crucial for binding affinity. nih.gov |
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed, three-dimensional view of how a ligand like trenbolone interacts with its biological target, the androgen receptor (AR). tandfonline.comresearchgate.net These methods are used to predict the preferred binding orientation of the ligand within the receptor's binding pocket and to analyze the stability and dynamics of the resulting complex over time. tandfonline.comescholarship.org
Molecular Docking: This process involves computationally placing the trenbolone molecule into the three-dimensional structure of the AR's ligand-binding domain. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and van der Waals forces. tandfonline.com Studies have shown that potent androgens, including 17β-trenbolone, form crucial hydrogen bonds with specific amino acid residues in the AR. For instance, a strong hydrogen bond often forms with Threonine-877 (Thr877), which is a key interaction for potent agonists. escholarship.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the behavior of the trenbolone-AR complex over time, typically on the nanosecond to microsecond scale. acs.org These simulations model the movements of every atom in the system, providing insights into the stability of the binding and the conformational changes induced in the receptor upon ligand binding. researchgate.netescholarship.org MD simulations have revealed that agonist binding, like that of trenbolone, can increase the mobility of residues at allosteric and co-activator binding sites, which is essential for initiating the downstream signaling that leads to an androgenic response. escholarship.org In contrast, antagonists tend to decrease this mobility. escholarship.org
Table 2: Key Amino Acid Interactions in the Androgen Receptor for Trenbolone
| Amino Acid Residue | Interaction Type | Significance |
|---|---|---|
| Asn705 | Hydrogen Bond | An important interaction point for many androgenic ligands, contributing to binding affinity. escholarship.org |
| Thr877 | Hydrogen Bond | A critical hydrogen bond interaction for potent agonists like trenbolone, stabilizing the active conformation of the receptor. escholarship.org |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. mdpi.comresearchgate.netresearchgate.net These calculations provide fundamental insights into the intrinsic properties of trenbolone heptanoate (B1214049), such as its geometry, electron distribution, and chemical reactivity. The data generated from these calculations, including the molecular descriptors discussed in the QSAR section, are essential for understanding its interaction with the androgen receptor at a subatomic level. acs.orgacs.org
Methods like Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties:
Electron Density Distribution: This reveals which parts of the trenbolone molecule are electron-rich or electron-poor, highlighting potential sites for interaction with the androgen receptor.
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface helps visualize regions that will be attracted to positively or negatively charged residues within the receptor's binding pocket.
Molecular Orbitals (HOMO/LUMO): The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are crucial for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions during binding. nih.gov
Predictive Modeling of Metabolic Pathways and Environmental Fate
Computational models are increasingly used to predict how trenbolone heptanoate is metabolized in the body and how its metabolites behave in the environment. After administration, this compound is hydrolyzed to its active form, 17β-trenbolone. researchgate.net The primary metabolites excreted are 17α-trenbolone, 17β-trenbolone, and trendione (B1210584). oup.compurdue.edu
Predictive models for environmental fate focus on several key processes:
Sorption: This refers to how strongly trenbolone metabolites bind to soil and sediment particles. Models use parameters like the organic carbon-normalized distribution coefficient (Koc) to predict this behavior. Studies have shown that sorption is isomer-dependent, with trendione binding most strongly to soil, followed by 17β-trenbolone and then 17α-trenbolone. purdue.edu
Degradation: Trenbolone metabolites can be broken down by microbes in soil and water. Predictive models use pseudo first-order degradation rates to estimate the half-life (t½) of these compounds under various environmental conditions, such as different temperatures and soil moisture levels. purdue.edu Under optimal conditions, the half-life of trenbolone isomers can be as short as a few hours to half a day, though they degrade into trendione, which is more persistent. purdue.edu
Persistence and Transport: The long half-life of trenbolone metabolites in some conditions, such as over 260 days in liquid manure for the alpha-isomer, indicates a potential for environmental persistence. researchgate.netnih.gov Models can simulate the transport of these compounds from agricultural fields into aquatic ecosystems, helping to assess the risk of environmental contamination. purdue.edusemanticscholar.org
Table 3: Major Trenbolone Metabolites and Environmental Fate Parameters
| Compound | Typical Excreted Form | Log Koc (L/kg)a | Environmental Persistence |
|---|---|---|---|
| 17α-Trenbolone | Primary metabolite in excreta. oup.compurdue.edu | 2.77 ± 0.12 | Can have a long half-life (e.g., 267 days in liquid manure). nih.gov |
| 17β-Trenbolone | Minor metabolite in excreta. purdue.edu | 3.08 ± 0.10 | Degrades to trendione; high affinity for the androgen receptor. researchgate.netpurdue.edu |
| Trendione | Metabolite of both isomers. purdue.edu | 3.38 ± 0.19 | More persistent in soil than the trenbolone isomers. purdue.edu |
Regulatory Science and Forensic Analytical Challenges in Anti Doping Research
Development of Analytical Detection Thresholds and Minimum Required Performance Limits (MRPLs)
The effective detection of prohibited substances like trenbolone (B1683226) heptanoate (B1214049) hinges on the establishment of harmonized analytical detection thresholds. The World Anti-Doping Agency (WADA) sets forth Minimum Required Performance Limits (MRPLs) to ensure that all accredited laboratories can detect and identify a specified minimum concentration of prohibited substances and their metabolites. For anabolic steroids, including trenbolone and its esters, WADA has established an MRPL of 2.5 ng/mL in urine. This ensures a uniform standard of detection capabilities across all WADA-accredited laboratories worldwide.
Laboratories employ highly sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect trenbolone and its metabolites. nih.govdshs-koeln.de Validated LC-MS/MS methods have demonstrated the ability to achieve limits of detection (LOD) significantly lower than the MRPL, with some methods reporting LODs in the range of 0.3-3 ng/mL for trenbolone and its related compounds. nih.gov This high level of sensitivity is essential for detecting the minute concentrations of metabolites that may be present in a urine sample long after administration of the parent drug.
The detection of trenbolone is complex due to its metabolism and the potential for derivatization artifacts in gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Therefore, LC-MS/MS has become the method of choice for its superior specificity and sensitivity in identifying trenbolone and its metabolites, such as epitrenbolone. nih.govwada-ama.org
| Parameter | Concentration | Reference |
|---|---|---|
| WADA MRPL for Anabolic Steroids | 2.5 ng/mL | WADA Technical Document |
| Validated LC-MS/MS LOD for Trenbolone | 0.3 - 3 ng/mL | nih.gov |
Evolution of Prohibited Substance Lists and Research into Emerging Designer Steroids
Trenbolone and its esters, including trenbolone heptanoate, are explicitly named on the WADA Prohibited List under section S1: Anabolic Agents. wada-ama.org This list is updated annually to include new substances and to reflect the latest scientific and medical evidence. The inclusion of trenbolone is due to its potent anabolic properties, which can significantly enhance muscle mass and strength, providing an unfair advantage to athletes. nih.gov
A significant challenge in anti-doping is the emergence of "designer steroids." These are synthetic steroids that have been chemically modified to evade detection by standard laboratory tests. Often, these modifications involve slight alterations to the molecular structure of a known steroid, creating a new, unclassified compound.
Trenbolone itself is a derivative of nandrolone (B1676933) (19-nortestosterone). wikipedia.orgwikipedia.org Many designer steroids are also derived from this parent compound. wikipedia.org For example, tetrahydrogestrinone (B1233274) (THG), a well-known designer steroid, is structurally related to the nandrolone family. wikipedia.org Research in anti-doping laboratories is a constant race to identify and characterize these new designer steroids. This involves predicting potential chemical modifications to known prohibited substances like trenbolone, synthesizing these new compounds as reference materials, and developing analytical methods to detect them in biological samples. The goal is to stay ahead of those who would create and use such substances to cheat.
Isotope Ratio Mass Spectrometry for Differentiation of Endogenous vs. Exogenous Origin
While trenbolone is a purely synthetic steroid and does not occur naturally in the human body, the techniques used to confirm the origin of other, endogenous steroids are also relevant in the broader context of anti-doping science. One of the most powerful tools in this regard is Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).
This technique is used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) versions of steroids like testosterone (B1683101). It achieves this by measuring the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes in the steroid molecule. Synthetic steroids are typically derived from plant sources, which have a different ¹³C/¹²C ratio compared to the steroids produced by the human body. A significant difference in the isotope ratio of a urinary steroid compared to endogenous reference compounds can be conclusive evidence of doping.
For synthetic steroids like trenbolone, while the primary identification is through LC-MS/MS, IRMS can play a role in metabolism studies. By administering a deuterium-labeled version of trenbolone, researchers can track its metabolic fate in the body. nih.gov The deuterium (B1214612) label acts as a unique signature, allowing for the unambiguous identification of all metabolites derived from the administered drug using techniques like hydrogen isotope ratio mass spectrometry. nih.gov This is crucial for identifying long-term metabolites that can extend the window of detection.
Challenges in IRMS analysis include the low concentration of some metabolites in urine and the need for extensive sample purification to ensure that the measured isotope ratio is not skewed by co-eluting interfering substances. nih.gov
Challenges in Long-Term Metabolite Detection and Retrospective Analysis
A key objective in anti-doping research is to extend the window of detection for prohibited substances, allowing for retrospective analysis of samples collected weeks or even months before testing. For long-acting esters like this compound, the parent compound is slowly released into the bloodstream, leading to a prolonged period of effect and, potentially, a longer detection window.
However, identifying suitable long-term metabolites is a significant challenge. Research has identified several metabolites of trenbolone, including epitrenbolone, trenbolone-diol, and potential trenbolone-diketone derivatives. nih.govwada-ama.org Studies involving the administration of a single oral dose of trenbolone have shown detection windows for some of these metabolites of up to 5-6 days. nih.gov Other sources suggest a much longer detection window of 3 to 6 months for trenbolone in general, though this is not specific to the heptanoate ester and may depend on the dosage and frequency of use. teletest.ca Hair analysis could potentially extend this window even further. swolverine.com
One of the main difficulties is that the concentration of metabolites decreases over time, eventually falling below the limit of detection of analytical instruments. Furthermore, the metabolic profile can be complex, with numerous metabolites formed in small quantities. The challenge lies in identifying a unique metabolite that is excreted for an extended period and can be reliably detected.
Retrospective analysis of stored samples is a powerful tool in the fight against doping. As new, more sensitive analytical methods are developed and new long-term metabolites are discovered, old samples can be re-tested, potentially revealing past doping that was previously undetectable. The long-term stability of metabolites in stored samples is a crucial factor for the success of such retrospective analyses.
| Metabolite/Compound | Detection Window | Method/Context | Reference |
|---|---|---|---|
| Trenbolone-diol and -diketone derivatives | 5-6 days | Following a single oral dose | nih.gov |
| Trenbolone (general) | 3-6 months | Urine testing | teletest.ca |
| Trenbolone (anecdotal) | Up to 2 years | Case report of a positive test | endocrine-abstracts.org |
International Harmonization of Analytical Standards and Research Protocols (e.g., WADA)
The global nature of sport necessitates a harmonized approach to anti-doping. WADA plays a central role in this by establishing and enforcing the World Anti-Doping Code and its associated International Standards. The International Standard for Laboratories (ISL) provides a framework for the quality management and operations of all WADA-accredited laboratories. This ensures that all laboratories adhere to the same high standards for sample analysis and reporting of results.
WADA also publishes Technical Documents that provide specific guidance on analytical methods and reporting procedures. For example, there are technical documents that detail the requirements for GC/C/IRMS analysis and the establishment of MRPLs. These documents are regularly updated to reflect scientific and technological advancements, ensuring that the global anti-doping system remains at the forefront of detection capabilities.
This international harmonization is critical for several reasons:
Fairness: It ensures that all athletes are subject to the same standards of testing, regardless of where their sample is collected or analyzed.
Credibility: It builds trust in the anti-doping system by demonstrating a commitment to rigorous, standardized, and transparent procedures.
Efficiency: It facilitates collaboration and information sharing between laboratories and anti-doping organizations worldwide.
Through its comprehensive framework of standards, guidelines, and accreditation programs, WADA fosters a global network of anti-doping laboratories that work collaboratively to protect the integrity of sport.
Future Directions and Emerging Research Avenues for Trenbolone Heptanoate
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Steroid Research
The application of "omics" technologies, which allow for the large-scale study of biological molecules, is a significant frontier in steroid research. thetruthaboutforensicscience.combiobide.com These approaches offer a holistic view of the physiological changes induced by compounds like Trenbolone (B1683226) Heptanoate (B1214049), moving beyond the study of isolated biomarkers.
Metabolomics , the comprehensive analysis of metabolites in a biological system, is a powerful tool for understanding the systemic effects of synthetic steroids. bioscientifica.comnih.gov Untargeted metabolomics approaches, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), can create a detailed profile of the metabolic changes in response to a substance. ugent.benih.govacs.org This can reveal novel biomarkers of exposure and provide insights into the broader physiological perturbations caused by the steroid. nih.govacs.org For instance, studies on other anabolic androgenic steroids (AAS) have demonstrated the potential of metabolomics to identify unique urinary metabolite signatures, offering a more comprehensive picture of steroid metabolism and excretion. nih.gov Future research on Trenbolone Heptanoate will likely employ these untargeted strategies to map its metabolic fingerprint in various biological matrices.
Proteomics , the large-scale study of proteins, offers another layer of insight into the molecular mechanisms of steroid action. biobide.com Research has already begun to explore how anabolic agents alter the muscle proteome. liverpool.ac.uk Shotgun proteomics and other advanced mass spectrometry techniques can identify and quantify changes in protein expression in response to this compound. nih.gov This could elucidate the specific pathways involved in its anabolic effects on muscle tissue and other organ systems. nih.govwada-ama.org For example, a proteomics approach was used to identify 28 candidate protein markers in bovine muscle with significantly altered expression following treatment with trenbolone acetate (B1210297) and estradiol. nih.gov
The integration of these omics platforms provides a systems biology perspective, allowing researchers to connect changes at the protein level with alterations in metabolic pathways. bioscientifica.comnih.gov This multi-omics approach will be crucial for a more complete understanding of the biological impact of this compound.
Development of Novel Biosensors for Steroid Detection
The development of sensitive, selective, and rapid detection methods for synthetic steroids is a significant area of research. Novel biosensors are emerging as a promising alternative to traditional analytical techniques. These devices translate a biological recognition event into a measurable signal.
Electrochemical biosensors, for instance, have shown considerable potential for the detection of various hormones and steroids. nih.gov These sensors often utilize specific recognition elements, such as antibodies (immunosensors) or molecularly imprinted polymers (MIPs), coupled with a transducer that converts the binding event into an electrical signal. nih.govmdpi.comresearchgate.net Researchers have developed label-free immunosensors that can detect steroid hormones based on changes in electrochemical activity upon immunoreaction. neliti.comkneopen.com The use of nanomaterials, such as single-walled carbon nanotubes, can further enhance the dynamic range and sensitivity of these sensors. neliti.comkneopen.com
Future advancements in this field could lead to the development of highly specific biosensors for this compound and its metabolites. These could offer rapid, on-site detection capabilities, which would be a significant advancement over current laboratory-based methods. The focus will be on improving the selectivity of the recognition elements and the sensitivity of the signal transduction to enable the detection of trace amounts of the compound in complex biological samples.
Advanced In Vitro Model Systems for Mechanistic Studies
To gain a deeper understanding of the molecular mechanisms of this compound action, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models. nih.govnih.gov
3D cell culture models , such as spheroids and organoids, more closely mimic the in vivo environment by allowing for cell-cell and cell-matrix interactions in three dimensions. nih.gov These models have been shown to provide more predictive data for in vivo responses compared to 2D cultures. nih.gov For studying the effects of androgens, 3D co-culture systems can be used to investigate the complex interactions between different cell types, for example, between prostate epithelial cells and the surrounding stroma. bioscientifica.comnih.govbioscientifica.com The development and application of these advanced in vitro systems will be crucial for detailed mechanistic studies of this compound's effects on various tissues.
Furthermore, the use of cell lines engineered to express the androgen receptor (AR) provides a valuable tool for studying specific androgen-mediated effects. nih.gov These models can be used to investigate downstream signaling pathways and gene expression changes in a controlled environment. Future research will likely utilize these sophisticated in vitro systems to dissect the precise molecular events initiated by this compound binding to the androgen receptor.
Exploration of Non-Androgenic Biological Activities in Research Models (e.g., beyond classical AR agonism)
While the primary mechanism of action for this compound is through the androgen receptor, there is growing interest in exploring potential biological activities that are not mediated by classical AR agonism. It is now understood that androgens can also signal through rapid, non-genomic pathways that are initiated at the cell membrane. nih.gov
Additionally, research models are being used to explore the role of androgen receptor signaling in a variety of cellular processes beyond muscle growth, including stem cell characteristics in different tissues. mdpi.com This opens up avenues to investigate whether this compound might have effects on cell populations and tissue regeneration through mechanisms that extend beyond its classical anabolic functions.
Methodological Advancements in Stereospecific Analysis of Metabolites
The analysis of steroid metabolites is complicated by the existence of stereoisomers, which can have different biological activities. Therefore, the development of analytical methods that can distinguish between these isomers is crucial.
Mass spectrometry (MS)-based methods , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for steroid analysis due to their high sensitivity and specificity. johnshopkins.edunih.gov Advancements in high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) are further enhancing the ability to separate and identify steroid isomers. mdpi.com IM-MS, in particular, adds another dimension of separation based on the shape and size of the ion, which can be invaluable for resolving structurally similar metabolites. mdpi.com
Future research will focus on refining these techniques for the stereospecific analysis of this compound metabolites. This will involve the development of specialized chromatographic methods and the application of advanced MS techniques to provide a detailed and accurate picture of its metabolic fate. A comprehensive understanding of the stereochemistry of its metabolites is essential for a complete assessment of its biological activity and clearance from the body. An administration study that utilized deuterated trenbolone has already identified twenty metabolites, highlighting the complexity of its metabolic pathways. frontiersin.org
Q & A
Q. What are the validated methods for synthesizing and characterizing Trenbolone heptanoate in academic laboratories?
this compound is synthesized via esterification of trenbolone with heptanoic acid under controlled conditions (e.g., acid catalysis). Purification typically involves liquid-liquid extraction or chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (≥98% by area normalization) .
Q. How can researchers determine the solubility and solvent compatibility of this compound for in vitro studies?
Phase equilibrium experiments using ternary systems (e.g., Water-Carboxylic Acid-Ethyl Heptanoate) at varying temperatures (288.15–308.15 K) provide solubility data. Tie-line measurements and separation factors (e.g., Othmer-Tobias correlations) identify optimal solvents like ethyl heptanoate, which shows miscibility with alcohols and ethers but limited aqueous solubility .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) and electron ionization (70 eV) achieves detection limits of 0.1 ng/mL. For HPLC, a C18 column with UV detection at 240 nm is standard. Calibration curves (1–100 µg/mL) must validate linearity (R² > 0.99) .
Advanced Research Questions
Q. How does the binding affinity of this compound to steroid receptors compare to its parent compound?
Binding Energy Distribution Analysis Method (BEDAM) simulations, using λ-scaling (0.001–1.0) and replica exchange molecular dynamics (REMD), quantify free energy changes. This compound exhibits reduced binding flexibility compared to trenbolone due to steric hindrance from the heptanoate ester, with ΔG differences of ~2.5 kcal/mol observed in β-cyclodextrin (βCD) complexes .
Q. What methodological challenges arise in reconciling contradictory pharmacokinetic data for this compound across species?
Discrepancies in half-life (e.g., 72 hr in rodents vs. 144 hr in primates) stem from species-specific metabolic pathways. Researchers should conduct parallel in vitro hepatic microsome assays (using CYP3A4/CYP2C19 inhibitors) and in vivo tracer studies (e.g., ³H-labeled heptanoate) to isolate esterase-mediated hydrolysis rates .
Q. How can molecular dynamics (MD) simulations resolve inconsistencies between in vitro and in vivo receptor interaction data?
All-atom MD simulations (AMBER force field, 100 ns trajectories) reveal conformational locking of this compound in the androgen receptor’s ligand-binding domain (LBD). This explains its prolonged activity compared to in vitro assays, where solvent effects artificially enhance dissociation rates .
Q. What experimental designs optimize the study of this compound’s metabolic stability in hepatic models?
Use primary hepatocyte co-cultures with Kupffer cells to mimic in vivo conditions. Monitor β-hydroxypentanoate (BHP) and β-hydroxybutyrate (BHB) metabolites via LC-MS/MS. Control for esterase activity with phenylmethylsulfonyl fluoride (PMSF) to differentiate enzymatic vs. non-enzymatic hydrolysis .
Q. How do temperature and solvent polarity affect the phase behavior of this compound in formulation studies?
Ternary phase diagrams (e.g., Water-Heptanoate-Ethyl Heptanoate) at 298.15 K show increased solubility in non-polar solvents (logP = 4.2). Differential scanning calorimetry (DSC) identifies melting point depression (Tm = 85°C) in polar solvents, impacting crystallization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
